2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid
Overview
Description
The compound “2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “3-(N-Boc-aminomethyl)phenylboronic acid” and “4-(Boc-aminomethyl)benzeneboronic acid” are known . These compounds are typically synthesized using methods such as cationic ring-opening polymerization .
Scientific Research Applications
Peptidomimetics Synthesis
2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid plays a significant role in the synthesis of peptidomimetics, which are compounds mimicking the structure and function of peptides. A study by Ferrini et al. (2015) highlighted a ruthenium-catalyzed protocol for preparing a protected version of a triazole amino acid, aiming at the synthesis of triazole-containing dipeptides and HSP90 inhibitors, showing the compound's utility in developing biologically active compounds and scaffolds for medicinal chemistry (Ferrini et al., 2015).
Structural Analysis of Peptide Mimetics
Kaiser et al. (2000) conducted structural analyses of Boc-protected derivatives of di- and tripeptide mimetics, including 2-aminomethyl-1,3-thiazole-4-carboxylic acid, to understand their conformational properties through X-ray crystal structures and ab initio calculations. This work emphasizes the importance of such compounds in studying peptide structure and function, enhancing our understanding of peptide mimetics' design and synthesis (Kaiser et al., 2000).
Enzyme-Catalyzed Synthesis
Aurell et al. (2014) developed a synthesis route for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, demonstrating the use of enzyme-catalyzed reactions in synthesizing complex molecules. This study showcases the potential of using biocatalysts for the regioselective transformation of compounds, highlighting an environmentally friendly approach to chemical synthesis (Aurell et al., 2014).
Medicinal Chemistry and Drug Discovery
Havel et al. (2018) described the synthesis of 4-substituted-2-aminothiazoles, a class of compounds often used as intermediates in medicinal chemistry and drug discovery. This study underlines the flexibility and efficiency of synthesizing structurally diverse aminothiazoles, which are crucial for developing new therapeutic agents (Havel et al., 2018).
Synthetic Methodology Development
Tormyshev et al. (2006) reported a synthesis method for 5-substituted oxazole-4-carboxylic acid esters, applicable to various carboxylic acids, including N-Boc-protected amino acids. This procedure illustrates the compound's role in facilitating the development of novel synthetic methodologies for producing oxazole derivatives, relevant in both research and industrial settings (Tormyshev et al., 2006).
properties
IUPAC Name |
5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)13-7(18-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJXVFJTMBYODT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CNC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid |
Synthesis routes and methods
Procedure details
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